molecular formula C9H8Cl2O3 B11940695 1-Chloroethyl 4-chlorophenyl carbonate CAS No. 117971-97-8

1-Chloroethyl 4-chlorophenyl carbonate

Cat. No.: B11940695
CAS No.: 117971-97-8
M. Wt: 235.06 g/mol
InChI Key: UWHUGYPQDBEUNL-UHFFFAOYSA-N
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Description

1-Chloroethyl 4-chlorophenyl carbonate is an organochlorine carbonate ester with the molecular formula C₉H₈Cl₂O₃ (inferred from structural analogs in ). It features a 4-chlorophenyl group linked to a carbonate backbone and a 1-chloroethyl substituent. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in pharmaceutical manufacturing and the preparation of protecting groups for alcohols or amines . Its synthesis typically involves the reaction of 1-chloroethyl chloroformate with 4-chlorophenol under basic conditions, a method analogous to the preparation of 1-chloroethyl isopropyl carbonate ().

Properties

CAS No.

117971-97-8

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

1-chloroethyl (4-chlorophenyl) carbonate

InChI

InChI=1S/C9H8Cl2O3/c1-6(10)13-9(12)14-8-4-2-7(11)3-5-8/h2-6H,1H3

InChI Key

UWHUGYPQDBEUNL-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloroethyl 4-chlorophenyl carbonate typically involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate. This intermediate is then reacted with 1-chloroethanol under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Chloroethyl 4-chlorophenyl carbonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloroethyl 4-chlorophenyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloroethyl 4-chlorophenyl carbonate exerts its effects involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. This reactivity is crucial for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 1-chloroethyl 4-chlorophenyl carbonate and its analogs:

Compound Molecular Formula Molecular Weight Key Substituent Primary Applications Reactivity/Safety Notes
1-Chloroethyl 4-chlorophenyl carbonate C₉H₈Cl₂O₃ 247.07 g/mol 4-Cl-phenyl - Protecting group for alcohols
- Intermediate in drug synthesis
Moderate reactivity; hydrolyzes under acidic conditions. No direct genotoxicity data.
1-Chloroethyl 4-nitrophenyl carbonate C₉H₈ClNO₅ 245.62 g/mol 4-NO₂-phenyl - Activated carbonate for amine acylation
- Leaving group in nucleophilic substitutions
High reactivity due to electron-withdrawing NO₂ group. Potential irritant.
1-Chloroethyl cyclohexyl carbonate C₉H₁₅ClO₃ 206.67 g/mol Cyclohexyl - Genotoxic impurity in Candesartan Cilexetil Regulated to ≤0.49 µg/mL in pharmaceuticals due to genotoxicity concerns .
1-Chloroethyl isopropyl carbonate C₆H₁₁ClO₃ 166.60 g/mol Isopropyl - Synthesis of cefpodoxime proxetil Stable under basic conditions; used in esterification reactions. Low acute toxicity.
4-Chlorophenyl chlorothionoformate C₇H₄Cl₂OS 215.08 g/mol 4-Cl-phenyl (S-analog) - Dealkylation of tertiary amines Higher reactivity than carbonate analogs; forms stable thioesters. Requires careful handling.

Key Research Findings

Reactivity Trends: Electron-withdrawing groups (e.g., NO₂ in 4-nitrophenyl) enhance electrophilicity, making 1-chloroethyl 4-nitrophenyl carbonate more reactive in nucleophilic substitutions compared to the 4-chlorophenyl analog . Thionoformates (e.g., 4-chlorophenyl chlorothionoformate) exhibit superior dealkylation efficiency over carbonates due to sulfur’s polarizability, though hydrolysis is slower .

Pharmaceutical Relevance: 1-Chloroethyl cyclohexyl carbonate is a critical genotoxic impurity in antihypertensive drugs, necessitating strict quantification limits (LOQ: 2.11 µg/g) via GC-MS . The isopropyl variant is pivotal in synthesizing cephalosporin antibiotics, highlighting its role in β-lactam drug production .

Synthetic Utility: The 4-chlorophenyl variant’s stability under basic conditions makes it suitable for stepwise deprotection in multi-step syntheses . 1-Chloroethyl chloroformate (precursor to all analogs) reacts with alcohols/phenols to generate diverse carbonates, enabling tailored reactivity .

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